molecular formula C19H17FN2OS B3019803 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 313515-68-3

4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No. B3019803
M. Wt: 340.42
InChI Key: SXVDQWWUZLEZLU-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a synthetic molecule that likely contains a benzamide moiety, a thiazole ring, and a fluorine atom. While the specific compound is not directly mentioned in the provided papers, the general structure can be inferred from similar compounds discussed in the research. Benzamide derivatives are known for their biological activities, and the incorporation of a thiazole ring and a fluorine atom could potentially enhance these properties.

Synthesis Analysis

The synthesis of benzamide derivatives with a thiazole scaffold is discussed in the first paper, where a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide compounds were synthesized using microwave irradiation . Although the exact synthesis of 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is not detailed, similar synthetic strategies could be employed, such as solvent-free conditions and microwave-assisted techniques, which are efficient and environmentally friendly.

Molecular Structure Analysis

The molecular structure of benzamide derivatives with heterocyclic components is often complex and can be confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the molecular conformations and the electronic properties of such compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can involve various transformations. For instance, the Fries rearrangement is a notable reaction that can be used to synthesize substituted benzamides under catalyst- and solvent-free conditions, as demonstrated in the second paper . This type of reaction could potentially be applied to the synthesis or modification of 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of a fluorine atom can affect the lipophilicity and electronic distribution within the molecule, potentially enhancing its biological activity . The antifungal and anticancer activities of similar compounds suggest that 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide could also exhibit such properties . Additionally, the ADMET properties of these compounds can be computationally predicted to assess their drug-like behavior .

properties

IUPAC Name

4-fluoro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12(2)13-3-5-14(6-4-13)17-11-24-19(21-17)22-18(23)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVDQWWUZLEZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

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